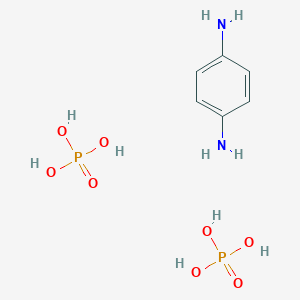

Benzene-1,4-diamine;phosphoric acid

Description

Benzene-1,4-diamine (para-phenylenediamine, C₆H₈N₂) is an aromatic diamine with two amino groups in the para position. These acid complexes stabilize the diamine via protonation or salt formation, enhancing solubility and reactivity for industrial applications .

Key properties of benzene-1,4-diamine:

Propriétés

Numéro CAS |

920015-46-9 |

|---|---|

Formule moléculaire |

C6H14N2O8P2 |

Poids moléculaire |

304.13 g/mol |

Nom IUPAC |

benzene-1,4-diamine;phosphoric acid |

InChI |

InChI=1S/C6H8N2.2H3O4P/c7-5-1-2-6(8)4-3-5;2*1-5(2,3)4/h1-4H,7-8H2;2*(H3,1,2,3,4) |

Clé InChI |

RXCVKPMIKBZYBP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1N)N.OP(=O)(O)O.OP(=O)(O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzene-1,4-diamine is typically synthesized through the reduction of 4-nitroaniline using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure . Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock .

Industrial Production Methods

In industrial settings, benzene-1,4-diamine is produced by the catalytic hydrogenation of 4-nitroaniline. The process involves the use of a hydrogenation reactor where 4-nitroaniline is treated with hydrogen gas in the presence of a palladium catalyst. Phosphoric acid is produced by reacting sulfuric acid with phosphate rock in a series of reactors, followed by filtration and concentration steps to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

Benzene-1,4-diamine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form aniline derivatives.

Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Aniline derivatives.

Substitution: Nitrobenzene and halogenated benzene derivatives.

Applications De Recherche Scientifique

Benzene-1,4-diamine;phosphoric acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of dyes and polymers.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of high-performance materials such as aramid fibers and as a corrosion inhibitor

Mécanisme D'action

The mechanism of action of benzene-1,4-diamine;phosphoric acid involves its interaction with various molecular targets and pathways:

Proton Conduction: Phosphoric acid facilitates proton conduction in materials, enhancing their conductivity.

Enzyme Inhibition: Benzene-1,4-diamine can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity

Comparaison Avec Des Composés Similaires

Sulfuric Acid Complex

Substituted Sulfate Derivatives

Hypothetical Phosphoric Acid Complex

- Expected formula : C₆H₁₁N₂O₄P (benzene-1,4-diamine; phosphoric acid).

Comparison with Substituted Derivatives

Substituents on the amino groups alter electronic and steric properties:

Role in Polymer Chemistry

Benzene-1,4-diamine is critical in synthesizing high-strength polymers. Key comparisons:

Kevlar vs. Nylon

Key distinction: Kevlar’s para-substitution creates linear, rigid chains, whereas Nylon’s aliphatic monomers yield flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.